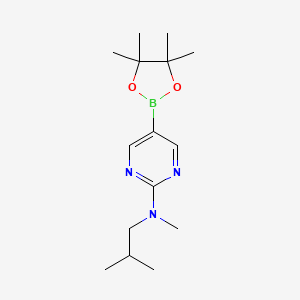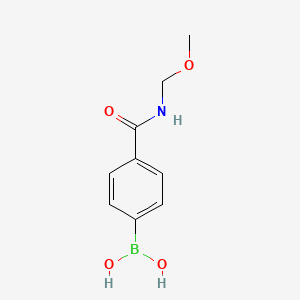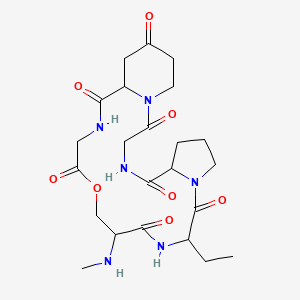
Virginiamycin S1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Virginiamycin S1 is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its intricate molecular architecture.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Virginiamycin S1 typically involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis include:
Formation of the Tricyclic Core: This involves cyclization reactions that form the tricyclic backbone of the molecule. Common reagents used in this step include strong acids or bases to facilitate ring closure.
Introduction of Functional Groups: The ethyl and methylamino groups are introduced through alkylation and amination reactions, respectively. Reagents such as ethyl halides and methylamine are commonly used.
Oxidation and Reduction Steps: These steps are crucial for introducing the oxa (oxygen-containing) group and ensuring the correct oxidation state of the molecule. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Virginiamycin S1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethyl and methylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new alkyl or amino groups.
科学的研究の応用
Virginiamycin S1 has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Virginiamycin S1 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptor Activity: Interacting with cell surface receptors to alter signal transduction pathways.
Interfering with Nucleic Acids: Binding to DNA or RNA and affecting their function.
類似化合物との比較
Similar Compounds
Virginiamycin S1: This compound is unique due to its specific tricyclic structure and functional groups.
This compound: Similar compounds may include other tricyclic molecules with different substituents or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tricyclic core with ethyl, methylamino, and oxa groups. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
12-ethyl-15-(methylamino)-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosane-2,5,11,14,18,21,24-heptone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O8/c1-3-14-23(36)29-7-4-5-16(29)21(34)25-10-18(31)28-8-6-13(30)9-17(28)22(35)26-11-19(32)37-12-15(24-2)20(33)27-14/h14-17,24H,3-12H2,1-2H3,(H,25,34)(H,26,35)(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSOFOWHIJEBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)NCC(=O)N3CCC(=O)CC3C(=O)NCC(=O)OCC(C(=O)N1)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
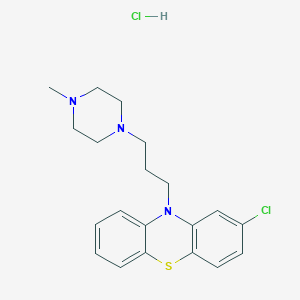
![2-[(2r,3r,4s,5r,6s)-6-[(1s)-1-[(2s,5r,7s,8r,9s)-2-[(5s)-5-[(2r,3s,4r,5r)-5-[(3s,4s,5r,6s)-6-Hydroxy-4-methoxy-3,5,6-trimethyl-tetrahydropyran-2-yl]-4-methoxy-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-9-methoxy-2,8-dimethyl-1,6-dioxaspi](/img/structure/B8066908.png)
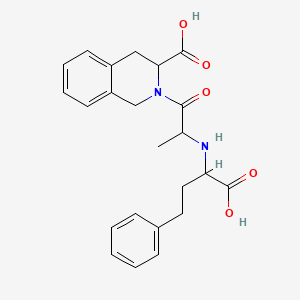
![N-(2-carbamoyl-1-{[(4-hydroxycyclohexyl)(methylcarbamoyl)methyl]carbamoyl}ethyl)-2-(octa-2,4-dienamido)succinamide](/img/structure/B8066918.png)
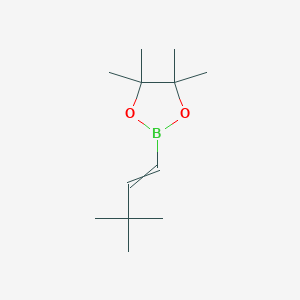
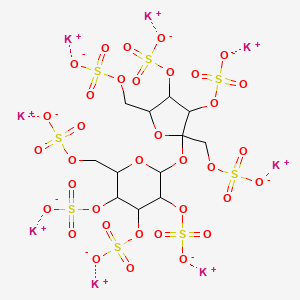
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B8066938.png)
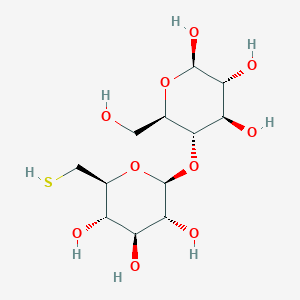
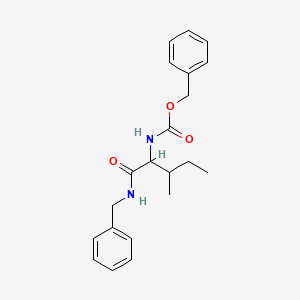
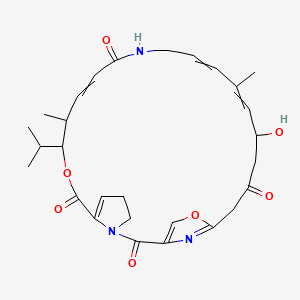
amino}phenyl)boronic acid](/img/structure/B8066995.png)
![2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine](/img/structure/B8066997.png)
